4-Chloroquinazolin-6-ol belongs to the quinazoline family of heterocyclic compounds, characterized by a benzene ring fused with a pyrimidine ring. Quinazolines, and their derivatives, are widely studied for their diverse biological activities and serve as important scaffolds in medicinal chemistry. [] While 4-Chloroquinazolin-6-ol itself has not been extensively studied, its structure suggests potential applications in various fields due to the presence of the chlorine atom and hydroxyl group, which can participate in diverse chemical reactions and contribute to specific binding interactions.
4-Chloroquinazolin-6-ol is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 196.62 g/mol. It is classified as a quinazoline derivative, which is a family of compounds known for their diverse biological activities, including potential anticancer and antimicrobial properties. The compound is recognized for its structural similarity to other biologically active quinazoline derivatives, making it a subject of interest in medicinal chemistry and biological studies.
The synthesis of 4-chloroquinazolin-6-ol typically involves the hydrolysis of 4-chloroquinazolin-6-yl acetate, which can be synthesized through the reaction of 4-chloroquinazoline with acetic anhydride under reflux conditions. The reaction yields 4-chloroquinazolin-6-yl acetate, which upon hydrolysis in acidic or basic conditions produces 4-chloroquinazolin-6-ol.
The reaction conditions are optimized to maximize yield and purity, often employing recrystallization or column chromatography for purification.
The molecular structure of 4-chloroquinazolin-6-ol features a quinazoline ring system with a chlorine atom at the fourth position and a hydroxyl group at the sixth position. The compound exhibits significant resonance stabilization due to the aromatic nature of the quinazoline ring.
4-Chloroquinazolin-6-ol participates in various chemical reactions typical of hydroxylated aromatic compounds.
The reactivity of 4-chloroquinazolin-6-ol is influenced by the electron-withdrawing nature of the chlorine atom, which enhances electrophilicity at the ortho and para positions relative to the hydroxyl group.
The mechanism of action for compounds like 4-chloroquinazolin-6-ol often involves interaction with biological targets such as enzymes or receptors.
This mechanism is supported by studies indicating that quinazoline derivatives possess significant anticancer and antimicrobial activities due to their ability to interfere with critical biological processes.
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm structure and purity during synthesis.
4-Chloroquinazolin-6-ol has several applications in scientific research:
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, with their therapeutic significance rooted in the late 19th century. The foundational discovery occurred in 1891 when Paul Ehrlich identified methylene blue's antimalarial properties, laying the groundwork for synthetic heterocyclic therapeutics [2]. During World War II, the U.S. Army launched an extensive antimalarial program that led to the development of pamaquine—an early quinazoline precursor. Though toxic, it catalyzed the synthesis of primaquine (an 8-aminoquinoline), demonstrating the scaffold's modifiable potential for parasitic diseases [2].
The modern era witnessed quinazoline's evolution into targeted therapies. FDA-approved kinase inhibitors exemplify this trajectory:
These drugs share a 4-anilinoquinazoline core, optimized for selective kinase inhibition. Beyond oncology, quinazoline derivatives exhibit broad-spectrum bioactivity, including antimicrobial [3] [8], antiviral [3], and anti-inflammatory effects [6]. Recent hybrid molecules—such as quinazoline-artemisinin conjugates—demonstrate enhanced efficacy against drug-resistant Plasmodium falciparum strains, addressing a critical need in antimalarial therapy [6].
Table 1: Evolution of Key Quinazoline-Based Therapeutics
Year | Compound | Therapeutic Application | Molecular Target | |
---|---|---|---|---|
1891 | Methylene blue | Antimalarial | Unknown | |
1926 | Pamaquine | Antimalarial (withdrawn) | Mitochondrial electron transport | |
2003 | Gefitinib | Non-small cell lung cancer | EGFR tyrosine kinase | |
2012 | Lapatinib | Breast cancer | EGFR/HER2 tyrosine kinases | |
2022 | Artemisinin-quinazoline hybrids | Multidrug-resistant malaria | Heme polymerization | [2] [6] [9] |
4-Chloroquinazolin-6-ol (CAS# 848438-50-6) is a bifunctional heterocyclic compound with the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol. Its structure features a quinazoline core—a benzene ring fused to a pyrimidine ring—with chlorine at C4 and a hydroxyl group at C6. These substituents confer distinct electronic and steric properties:
Table 2: Physicochemical Properties of 4-Chloroquinazolin-6-ol
Property | Value | Measurement Conditions | |
---|---|---|---|
Molecular Weight | 180.59 g/mol | - | |
Solubility in Water | 0.38 g/L | 25°C | |
LogP (Partition Coefficient) | 1.99 | Calculated | |
Topological Polar Surface Area (TPSA) | 46 Ų | Calculated | |
Melting Point | Not reported | - | |
Boiling Point | 333°C ± 22°C (predicted) | 760 mmHg | [4] [7] |
Functionally, the C4 chlorine serves as a synthetic handle for derivatization. In anticancer applications, it undergoes nucleophilic substitution with aniline derivatives to form 4-anilinoquinazolines—the pharmacophore of EGFR inhibitors like erlotinib. Meanwhile, the C6 hydroxyl group participates in:
Structure-activity relationship (SAR) studies highlight the critical influence of substituent positioning:
Table 3: Impact of Substituent Position on Quinazoline Bioactivity
Position | Substituent | Biological Effect | Example Compound | |
---|---|---|---|---|
4 | Chlorine | Electrophilic site for nucleophilic displacement; essential for kinase inhibitor scaffolds | 4-Chloroquinazolin-6-ol (precursor to gefitinib) | |
6 | Hydroxyl | Hydrogen-bond donor/acceptor; improves water solubility | 6-Hydroxyquinazoline antibiotics | |
6/8 | Halogens (F, Cl, I) | Enhances lipophilicity and gram-positive antibacterial activity | 6,8-Diiodoquinazolinone (MIC = 1.5 µg/mL vs MRSA) | |
7 | Methoxy | May reduce kinase binding affinity due to steric bulk | Inactive EGFR analogs | [3] [4] [9] |
Synthetic routes to 4-chloroquinazolin-6-ol typically begin with anthranilic acid. A common pathway involves:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: